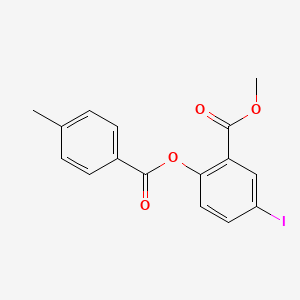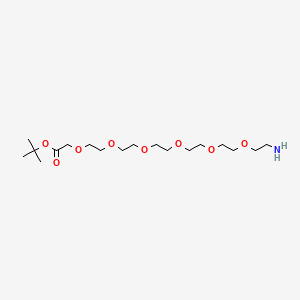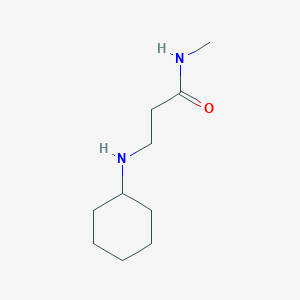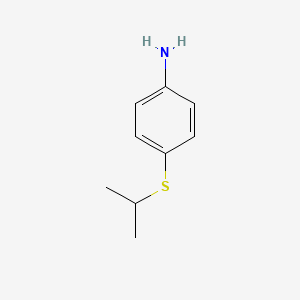
4-Isopropylthioaniline
Übersicht
Beschreibung
4-Isopropylaniline is a substituted aniline carrying an isopropyl group at position 4 . It has a molecular formula of C9H13N and a molecular weight of 135.21 . It is a clear pale brown to red-brown liquid .
Synthesis Analysis
While specific synthesis methods for 4-Isopropylthioaniline were not found, research in the 1940s found that isopropyl analogs of epinephrine, a similar compound, could be synthesized .Molecular Structure Analysis
The molecular structure of 4-Isopropylaniline consists of 13 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom .Physical and Chemical Properties Analysis
4-Isopropylaniline has a melting point of -63 °C, a boiling point of 226-227 °C/745 mmHg (lit.), and a density of 0.989 g/mL at 25 °C (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
In Vitro Nephrotoxicity Studies
Haloanilines, which include compounds like 4-isopropylthioaniline, are chemical intermediates used in the manufacture of various products such as pesticides, dyes, and drugs. A study by Hong, Anestis, Henderson, and Rankin (2000) examined the nephrotoxic effects of haloanilines using renal cortical slices from rats. The research highlighted the varying degrees of toxicity among different haloaniline isomers, contributing to our understanding of their impact on kidney function (Hong et al., 2000).
Chemical Synthesis and Reaction Studies
Isocyanides, closely related to anilines, are significant in chemical synthesis. A study by Ugi, Werner, and Dömling (2003) discussed the century-long evolution of isocyanide chemistry. They highlighted the versatility of isocyanides in multicomponent reactions, which are crucial in industrial chemistry for discovering new products. This research underlines the potential use of related anilines in various chemical syntheses (Ugi et al., 2003).
Neurophysiological Research
Perreault and Avoli (1989) investigated the effects of 4-aminopyridine on rat hippocampal slices, providing insights into the impact of certain aniline derivatives on neural activity. This research is crucial for understanding how anilines can affect neurotransmission and neurophysiology (Perreault & Avoli, 1989).
Biodegradation Studies
The study of biodegradation of herbicides, which often contain aniline derivatives, is essential for environmental science. Celis, Elefsiniotis, and Singhal (2008) investigated the biodegradability of herbicides, including isoproturon (which degrades to 4-isopropylaniline) in sequencing batch reactors. This research is significant for understanding how aniline derivatives are broken down in various environmental conditions (Celis et al., 2008).
Antimalarial Drug Development
The synthesis of compounds like isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate, related to anilines, for antimalarial use was investigated by Warner, Lynch, Meszoely, and Dykstra (1977). This study contributes to the development of new antimalarial drugs, showcasing the potential medicinal applications of aniline derivatives (Warner et al., 1977).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-propan-2-ylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARPKBYKCBGIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


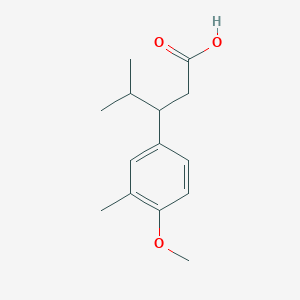


![8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3121880.png)
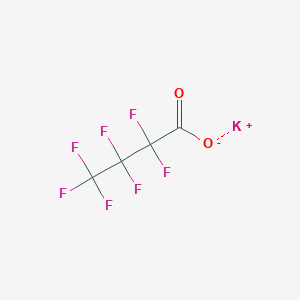


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)
